7-[3-[(5-Keto-3,3-dimethyl-cyclohexen-1-yl)amino]propyl]-1,3-dimethyl-xanthine
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Overview
Description
The compound 7-{3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of the dimethyl-3-oxocyclohex-1-en-1-yl group adds unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the dimethyl-3-oxocyclohex-1-en-1-yl intermediate. This intermediate is typically synthesized through an aldol condensation reaction, followed by cyclization and oxidation steps . The final step involves the coupling of the intermediate with the purine core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-{3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-{3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The purine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The dimethyl-3-oxocyclohex-1-en-1-yl group can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound similar to caffeine, found in chocolate.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
7-{3-[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]PROPYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the purine core with the dimethyl-3-oxocyclohex-1-en-1-yl group allows for unique interactions and applications that are not observed with other similar compounds .
Properties
Molecular Formula |
C18H25N5O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H25N5O3/c1-18(2)9-12(8-13(24)10-18)19-6-5-7-23-11-20-15-14(23)16(25)22(4)17(26)21(15)3/h8,11,19H,5-7,9-10H2,1-4H3 |
InChI Key |
TUQWPAUYQLDZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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